

Microbial Fermentation for Shikimic Acid Production: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Shikimic acid

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Introduction

Shikimic acid is a crucial chiral precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®), making its sustainable and high-yield production a significant area of research.[1][2][3][4][5][6][7][8] Traditionally extracted from the seeds of the Chinese star anise (*Illicium verum*), plant-based sourcing is often insufficient to meet global demand, expensive, and subject to seasonal variability.[2][5][9] Microbial fermentation, particularly using genetically engineered strains of *Escherichia coli* and *Corynebacterium glutamicum*, presents a promising and scalable alternative for industrial-scale shikimic acid production.[1][3][4][6][10][11] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the development and optimization of microbial fermentation processes for shikimic acid.

Metabolic Pathway and Engineering Strategies

The biosynthesis of shikimic acid in microorganisms occurs via the shikimate pathway.[12][13] This pathway converts central carbon metabolism intermediates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids.[1][2][3][14] Shikimic acid is an intermediate in this pathway.[1][2][8] Metabolic engineering strategies aim to channel the carbon flux towards shikimic acid and prevent its further conversion.

Key metabolic engineering strategies include:

- Blocking the downstream pathway: Inactivation of shikimate kinase genes (*aroK* and *aroL*) prevents the conversion of shikimic acid to shikimate-3-phosphate, leading to its accumulation.[5][15]
- Increasing precursor availability: Overexpression of genes such as *tktA* (transketolase) enhances the supply of E4P.[1][2] Modifications to the glucose uptake system, such as inactivating the phosphotransferase system (PTS), can increase the availability of PEP.[5][16]
- Alleviating feedback inhibition: The first enzyme of the pathway, DAHP synthase (encoded by *aroF*, *aroG*, and *aroH* in *E. coli*), is subject to feedback inhibition by aromatic amino acids. [3] Using feedback-resistant mutants of these enzymes can enhance the carbon flux into the pathway.[1]
- Enhancing the expression of pathway enzymes: Overexpression of key enzymes in the shikimate pathway, such as DAHP synthase (*aroG*), DHQ synthase (*aroB*), and shikimate dehydrogenase (*aroE*), can further boost production.[3][10][15]

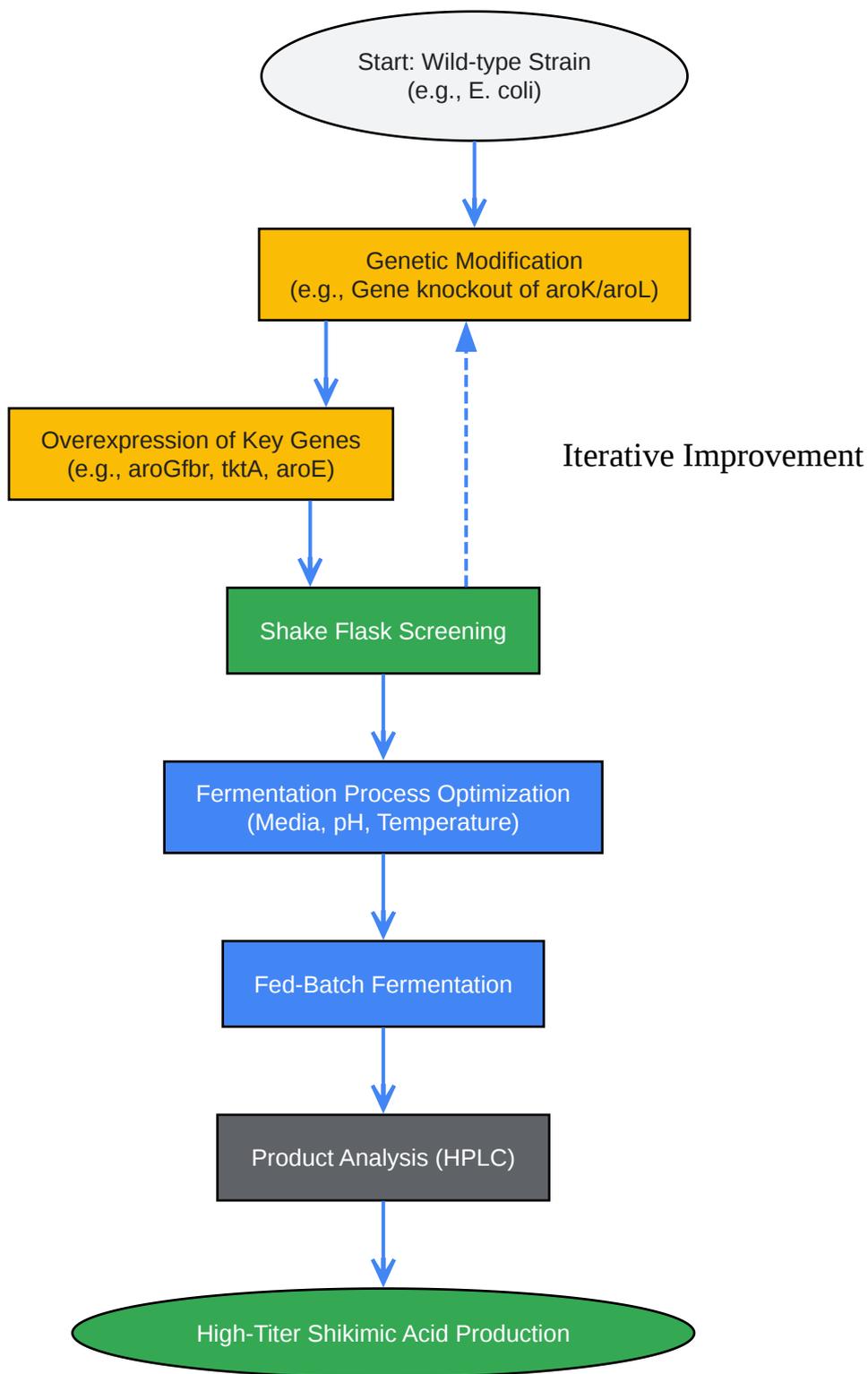


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Fig. 1: The Shikimate Biosynthesis Pathway and Key Engineering Targets.

Experimental Workflow for Strain Development

The development of a high-yield shikimic acid producing strain typically follows a systematic workflow involving genetic modification, screening, and process optimization.



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Fig. 2: General Workflow for Developing a Shikimic Acid-Producing Microbial Strain.

Quantitative Data on Shikimic Acid Production

The following table summarizes key quantitative data from various studies on microbial shikimic acid production.

Microbial Strain	Key Genetic Modifications	Carbon Source	Fermentation Mode	Titer (g/L)	Yield (mol/mol glucose)	Productivity (g/L/h)	Reference
E. coli	PTS ⁻ , Glc ⁺ , aroK ⁻ , aroL ⁻ , aroGfbr, tktA, aroB, aroD	Glucose, Yeast Extract	Fed-batch	71	0.42	Not Reported	[1][5]
E. coli	Not specified	Glucose	Fed-batch	101	Not Reported	Not Reported	[17]
E. coli	Not specified	Glucose	Fed-batch	87	Not Reported	Not Reported	[6]
E. coli	dSA10 with QS circuits	Glucose	Fed-batch	60.31	Not Reported	~0.94	[18]
E. coli SP1.1/pK D12.138	PTS mutant	Glucose	Glucose-limited	35	0.19	Not Reported	[2]
E. coli PB12 derivative	ydiB ⁻	Not specified	Fermenter (1 L)	8.2	0.24	Not Reported	[2][16]

E. coli BW25113	ΔaroL/aroK, pETDuet-GBAE (aroG, aroB, tktA, aroE)	Sorbitol	Shake flask	1.0776	Not Reported	Not Reported	[15]
C. glutamicum	Deletion of shikimate kinase and other pathways , integrated aroG, aroB, aroE3	Glucose	Batch	13.1	0.26	~0.18	[10]
C. glutamicum	Not specified	Not specified	Not specified	141.2	Not Reported	Not Reported	[6]
Citrobacter freundii	Wild-type (optimize d condition s)	Glucose	Fed- batch	9.11	Not Reported	~0.15	[19]

Experimental Protocols

Protocol 1: Genetic Modification of E. coli for Shikimic Acid Production

This protocol outlines a general procedure for deleting the shikimate kinase genes (aroK and aroL) and overexpressing key pathway genes.

1.1. Gene Deletion using Red Recombination:

- Materials: E. coli strain (e.g., BW25113), pKD46 plasmid (contains Red recombinase), pKD4 plasmid (contains kanamycin resistance cassette flanked by FRT sites), primers for aroK and aroL deletion, L-arabinose, kanamycin, LB agar plates.
- Procedure:
 - Prepare electrocompetent E. coli cells carrying the pKD46 plasmid.
 - Amplify the kanamycin resistance cassette from pKD4 using primers with homology extensions for the flanking regions of aroK.
 - Induce the expression of the Red recombinase in the recipient cells by adding L-arabinose.
 - Electroporate the purified PCR product into the induced cells.
 - Select for transformants on LB agar plates containing kanamycin.
 - Verify the gene deletion by colony PCR.
 - Remove the kanamycin resistance cassette using a helper plasmid expressing the FLP recombinase (e.g., pCP20).
 - Repeat the process for the aroL gene.

1.2. Overexpression of Pathway Genes:

- Materials: Engineered E. coli strain (Δ aroK Δ aroL), expression vector (e.g., pETDuet-1), genes of interest (aroGfbr, tktA, aroE), restriction enzymes, T4 DNA ligase, competent cells.
- Procedure:
 - Amplify the feedback-resistant aroG (aroGfbr), tktA, and aroE genes from E. coli genomic DNA by PCR.

- Clone the amplified genes into an appropriate expression vector under the control of a strong promoter (e.g., T7 promoter). A vector like pETDuet-1 allows for the co-expression of multiple genes.[15]
- Transform the resulting plasmid into the engineered E. coli strain.
- Select for transformants on appropriate antibiotic-containing media.
- Verify the plasmid construct by restriction digestion and sequencing.

Protocol 2: Shake-Flask Cultivation for Strain Screening

This protocol is for the initial screening of engineered strains to assess their shikimic acid production capabilities.

- Media Composition (per liter): 20 g glucose, 10 g yeast extract, 5 g tryptone, 5 g NaCl, 1 g KH_2PO_4 , 2 g K_2HPO_4 . Adjust pH to 7.0. Autoclave and add filter-sterilized glucose and any necessary antibiotics.
- Procedure:
 - Inoculate 50 mL of the sterile fermentation medium in a 250 mL shake flask with a single colony of the engineered E. coli strain.
 - Incubate at 37°C with shaking at 200 rpm.
 - Induce protein expression with IPTG (if using a T7 promoter system) when the OD_{600} reaches 0.6-0.8.
 - Continue incubation for 48-72 hours.
 - Collect samples periodically to measure cell density (OD_{600}) and shikimic acid concentration in the supernatant.

Protocol 3: Fed-Batch Fermentation for High-Titer Production

This protocol describes a general fed-batch fermentation process for maximizing shikimic acid production.

- Batch Medium (example, per liter): 20 g glucose, 15 g yeast extract, 5 g $(\text{NH}_4)_2\text{SO}_4$, 2 g KH_2PO_4 , 4 g K_2HPO_4 , 1 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.01 g $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$, trace elements solution.
- Feeding Medium (example): 500 g/L glucose, 100 g/L yeast extract.
- Procedure:
 - Perform the fermentation in a controlled bioreactor (e.g., 5 L).
 - Inoculate the batch medium with an overnight seed culture.
 - Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of NH_4OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
 - After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feeding medium.
 - The feeding rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism.
 - Continue the fermentation for 60-80 hours.
 - Collect samples periodically for analysis of cell density, glucose concentration, and shikimic acid titer.

Protocol 4: Quantification of Shikimic Acid by HPLC

This protocol details a common method for analyzing the concentration of shikimic acid in fermentation broth.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: A C18 reversed-phase column is commonly used.[\[20\]](#)[\[21\]](#)

- Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H₂SO₄) or phosphoric acid (e.g., 0.02% H₃PO₄) in water is often employed.[22][23]
- Detection: UV detection at a wavelength of 210-213 nm.[22][24]
- Sample Preparation:
 - Centrifuge the fermentation broth sample to pellet the cells.
 - Filter the supernatant through a 0.22 μm syringe filter.
 - Dilute the sample with the mobile phase as necessary to fall within the linear range of the standard curve.
- Standard Curve:
 - Prepare a series of standard solutions of pure shikimic acid of known concentrations.
 - Inject the standards into the HPLC system and record the peak areas.
 - Plot a calibration curve of peak area versus concentration.
- Analysis:
 - Inject the prepared sample into the HPLC system.
 - Identify the shikimic acid peak based on its retention time compared to the standard.
 - Quantify the concentration of shikimic acid in the sample using the standard curve.

Conclusion

Microbial fermentation offers a robust and scalable platform for the production of shikimic acid. Through the application of metabolic engineering principles and optimization of fermentation processes, significant improvements in titer, yield, and productivity can be achieved. The protocols and data presented in this document provide a foundation for researchers to develop and refine their own microbial cell factories for efficient shikimic acid synthesis, thereby contributing to a more stable supply chain for essential pharmaceuticals.

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